Superior Anti-Cryptococcal Potency Relative to Clinical Fluconazole Isolates
Antifungal agent 96 (WZ-2) demonstrated an MIC80 of 0.016 μg/mL against C. neoformans H99, representing a >125-fold improvement in potency relative to fluconazole, for which MICs against C. neoformans clinical isolates ranged from 3.1 to 50 μg/mL in a recent study of 30 isolates [1][2]. This quantitative advantage positions the compound as a high-potency research tool for cryptococcal investigations.
| Evidence Dimension | In vitro potency (MIC80/MIC) against C. neoformans |
|---|---|
| Target Compound Data | MIC80 = 0.016 μg/mL against C. neoformans H99 |
| Comparator Or Baseline | Fluconazole MIC range = 3.1-50 μg/mL against 30 C. neoformans clinical isolates; typical fluconazole MICs 2.0-4.0 mg/L |
| Quantified Difference | Target compound potency is >125-fold lower concentration required for inhibition (0.016 μg/mL vs. ≥2.0 μg/mL for fluconazole) |
| Conditions | Broth microdilution assay; C. neoformans H99 laboratory strain for WZ-2; 30 clinical isolates for fluconazole range |
Why This Matters
The >125-fold potency advantage enables experimental protocols using substantially lower compound concentrations, reducing off-target concerns and solvent toxicity in cell-based assays.
- [1] Yang W, Liu R, Li Z, Tu J, Xu D, Liu N, Sheng C. Discovery of New Tricyclic Oxime Sampangine Derivatives as Potent Antifungal Agents for the Treatment of Cryptococcosis and Candidiasis. J Med Chem. 2024;67(6):4726-4738. doi:10.1021/acs.jmedchem.3c02331. View Source
- [2] Kim SH, et al. In Vitro Antifungal Activities of Amphotericin B, Fluconazole, Itraconazole, Terbinafine, Caspofungin, Voriconazole, and Posaconazole against 30 Clinical Isolates of Cryptococcus neoformans. Infect Chemother. 2025. View Source
